molecular formula C11H11BrN2 B1335551 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 497261-38-8

8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1335551
CAS No.: 497261-38-8
M. Wt: 251.12 g/mol
InChI Key: NCYAUUMFSRUGHL-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles. It is characterized by the presence of a bromine atom at the 8th position of the indole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the bromination of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. One of the primary targets is the c-Met receptor, a tyrosine kinase receptor involved in cell proliferation and survival. The compound binds to the active site of the receptor, inhibiting its activity and leading to the suppression of cancer cell growth . Additionally, molecular docking studies have shown that the compound can form stable complexes with other protein targets, further elucidating its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activityAdditionally, the bromine atom can enhance the compound’s binding affinity to certain biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-2,5,13-14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYAUUMFSRUGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406457
Record name 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497261-38-8
Record name 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromophenylhydrazine hydrochloride (5.0 g, 22.36 mmol) in ethanol (100 mL), piperidin-4-one hydrochloride (1.316 g, 8.5984 mmol) was added and the mixture was heated to reflux. The reflux was maintained for 4 hours, then cooled to room temperature and dry hydrogen chloride gas was passed for 1 hour through the reaction mixture. The mixture was then again heated to reflux and maintained for 2 h. After completion of reaction, ethanol was distilled off under vacuum and the residue was dissolved in water. The aqueous layer was neutralized with 2N sodium hydroxide solution and was extracted in dichloromethane (2×100 mL). The pH of the aqueous layer was then adjusted to 12.0 with 2N sodium hydroxide solution and the product was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under vacuum. The crude solid was washed with diethyl ether (50 mL) to obtain 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (2.2 g, 39.3%) with purity 98.82% by HPLC. 1HNMR (200 MHz, DMSO-d6) δ: 2.7 (t, 2H, CH2), 3.0 (t, 2H, CH2), 3.8 (d, 2H, CH2), 7.05 (d, 1H, Ar—H), 7.2 (d, 1H, Ar—H), 7.45 (s, 1H, Ar—H), 10.97 (bs, 1H, NH). m/e=251 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
piperidin-4-one hydrochloride
Quantity
1.316 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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